molecular formula C15H12N4O B2700275 N-phenyl-N'-(6-quinoxalinyl)urea CAS No. 177264-55-0

N-phenyl-N'-(6-quinoxalinyl)urea

Cat. No. B2700275
CAS RN: 177264-55-0
M. Wt: 264.288
InChI Key: OBKVFUQNNMJXQQ-UHFFFAOYSA-N
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Description

“N-phenyl-N’-(6-quinoxalinyl)urea” is a chemical compound that is used for pharmaceutical testing . It is also known as a derivative of IKKB inhibitors for the treatment of cancer .


Synthesis Analysis

The synthesis of N-substituted ureas, such as “N-phenyl-N’-(6-quinoxalinyl)urea”, can be achieved through a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the carbamoylation of amines, catalyzed by indium triflate .


Molecular Structure Analysis

The molecular formula of “N-phenyl-N’-(6-quinoxalinyl)urea” is C15H12N4O, and its molecular weight is 264.28 .


Chemical Reactions Analysis

Quinoxaline derivatives, including “N-phenyl-N’-(6-quinoxalinyl)urea”, show diverse pharmacological activities. Their synthesis involves various methods and synthetic strategies, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .

Scientific Research Applications

Chemical Sensing

N-Phenyl-N'-(3-quinolinyl)urea has been developed as a selective chemosensor for fluoride ion, utilizing a proton transfer mechanism. This compound demonstrates the highest ratiometric fluorescent response to fluoride reported so far, showcasing its potential in selective ion detection and environmental monitoring (Jia et al., 2009).

Pharmacology

N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas have emerged as a novel class of potent inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase. These compounds exhibit significant antitumor activity against various human tumor xenografts in animal models, demonstrating their potential as cancer therapeutics (Kubo et al., 2005).

Material Science

A new silver(I) complex with 1-phenyl-3-(quinolin-5-yl)urea acts as a supramolecular supergelator, capable of reversible gel-to-xerogel transitions and direct crystallization from gels. This property is explored for the development of smart materials and gel-based technologies (Braga et al., 2011).

Biological Activity Enhancement

Research on urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), shows that these compounds exhibit cytokinin-like activity, influencing cell division and differentiation in plant biology. Their application extends to in vitro plant morphogenesis studies, offering a synthetic alternative to natural cytokinins (Ricci & Bertoletti, 2009).

Future Directions

“N-phenyl-N’-(6-quinoxalinyl)urea” is used for pharmaceutical testing and as a derivative of IKKB inhibitors for the treatment of cancer . The future directions of this compound could involve further exploration of its potential uses in pharmaceutical applications and cancer treatment.

Relevant Papers

  • A paper titled “Physiological parameters and differential expression analysis of N-phenyl-N’- [6- (2-chlorobenzothiazol)-yl] urea-induced callus of Eucalyptus urophylla × Eucalyptus grandis” discusses the enzyme activities and transcriptomes of embryogenic and non-embryogenic calli .
  • Another paper titled “Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives” discusses the synthesis and reactions of quinoxaline derivatives, as well as their diverse pharmacological and biological properties .

properties

IUPAC Name

1-phenyl-3-quinoxalin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(18-11-4-2-1-3-5-11)19-12-6-7-13-14(10-12)17-9-8-16-13/h1-10H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKVFUQNNMJXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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